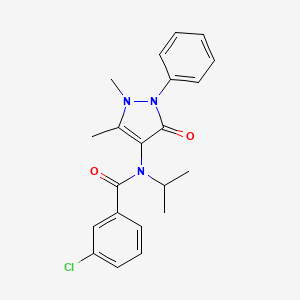

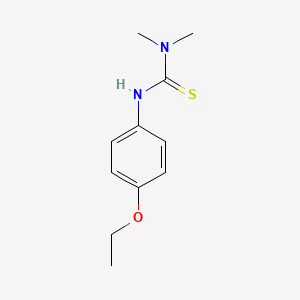

![molecular formula C12H11N3S B6141253 2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)

2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Descripción general

Descripción

“2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole” is a type of heterocyclic compound . These compounds are recognized as key components of many natural, semi-synthetic, and synthetic molecules with a broad spectrum of biological activities . The indole and imidazo[2,1-b][1,3,4]thiadiazole systems have been described as useful scaffolds for the design of anticancer agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives involves reacting nitrile compounds with thiosemicarbazide . The target compounds are then synthesized from the reactions of 2-amino-1,3,4-thiadiazole derivatives with phenacyl bromide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by various spectroscopic methods, including infrared, 1H nuclear magnetic resonance, 13C nuclear magnetic resonance, elemental analysis, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of nitrile compounds with thiosemicarbazide to produce 2-amino-1,3,4-thiadiazole derivatives . These derivatives then react with phenacyl bromide derivatives to produce the target compounds .Aplicaciones Científicas De Investigación

Antitubercular Activity

A significant application of 2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives is in antitubercular therapy. Various derivatives have been synthesized and screened for their effectiveness against Mycobacterium tuberculosis. Compounds such as 2-(2-furyl)-6-phenylimidazo[2,1-b][1,3,4] thiadiazole-5-carbaldehyde and (2-cyclohexyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol have shown high inhibitory activity, with others displaying moderate activity at specific minimum inhibitory concentrations (Kolavi et al., 2006). Additionally, derivatives synthesized using ionic liquid-promoted methods have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, with certain compounds showing comparable or slightly lower minimum inhibitory concentration (MIC) values than standard drugs (Ramprasad et al., 2016).

Antimicrobial Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been studied for their antimicrobial properties. Compounds such as 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives have shown high degrees of antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, comparable to established antibiotics (Gadad et al., 2000).

Anticancer Properties

Some this compound derivatives have been evaluated for their anticancer activity. For instance, a series of 2-benzyl-6-(substituted phenyl)-imidazo[2,1-b][1,3,4] thiadiazoles demonstrated significant growth inhibition against various cancer cell lines, including CNS cancer, leukemia, and renal cancer cell lines (Singh & Kaur, 2019). Another study synthesized 5-formyl-6-arylimidazo(2,1-b)-1,3,4-thiadiazole-2-N-(dimethylaminomethino)sulfonamides and found them to have significant cytotoxic effects against a variety of human tumor cell lines (Gadad et al., 1999).

Biofilm Inhibition

2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated potent biofilm inhibitory properties against staphylococcal strains, making them valuable anti-virulence agents. Specific compounds in this class have shown remarkable anti-biofilm activity without affecting the viability of the planktonic form of the bacteria (Cascioferro et al., 2019).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, derived from imidazo[2,1-b][1,3,4]thiadiazole, have been synthesized and evaluated as glutaminase inhibitors. These analogs, which include modifications to the original BPTES structure, have shown potential in attenuating the growth of cancer cells in vitro and in vivo (Shukla et al., 2012).

Direcciones Futuras

The future directions for “2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole” could involve further studies to increase the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives for a deeper understanding of the relationship between the biological activity of the compounds and their structures. This could aid in the development of new antitumor compounds against diseases like pancreatic cancer .

Análisis Bioquímico

Biochemical Properties

2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has been found to interact with various enzymes and proteins. Specifically, it has been shown to target the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation . The nature of this interaction involves the binding of the compound to the EGFR, which can influence the receptor’s activity .

Cellular Effects

The effects of this compound on cells have been studied extensively. It has been found to exhibit potent anticancer activity against MCF-7 and A549 cancer cell lines . This compound influences cell function by interacting with EGFR, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with EGFR. It binds to the receptor, leading to changes in the receptor’s activity . This binding interaction can result in the inhibition of the enzyme, leading to changes in gene expression .

Propiedades

IUPAC Name |

2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-2-11-14-15-8-10(13-12(15)16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSSOHYFELMBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=C(N=C2S1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

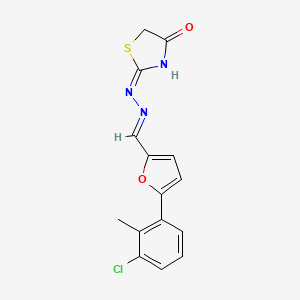

![4-tert-butyl-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6141175.png)

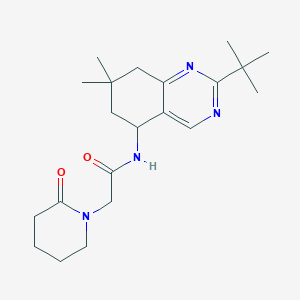

![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6141194.png)

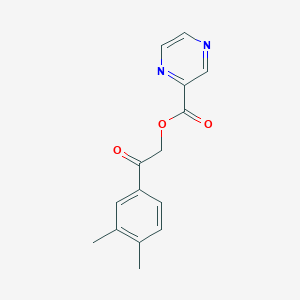

![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6141196.png)

![3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)

![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B6141224.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)

![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)

![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)

![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)